molecular formula C11H15N5 B2509914 4-[2-(2H-Tetrazol-5-yl)butyl]aniline CAS No. 2551117-14-5

4-[2-(2H-Tetrazol-5-yl)butyl]aniline

Cat. No.: B2509914
CAS No.: 2551117-14-5
M. Wt: 217.276
InChI Key: MSDDAYQOCBKIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2H-Tetrazol-5-yl)butyl]aniline is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids and enhance the bioavailability of drugs .

Preparation Methods

The synthesis of 4-[2-(2H-Tetrazol-5-yl)butyl]aniline typically involves the reaction of primary amines with orthoesters and azides. This heterocyclization reaction is carried out in an acetic acid medium, leading to the formation of the tetrazole ring . Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[2-(2H-Tetrazol-5-yl)butyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(2H-Tetrazol-5-yl)butyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2H-Tetrazol-5-yl)butyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can form non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. For example, it has been studied for its ability to inhibit P38 MAP kinase, a protein involved in inflammatory responses and cancer progression .

Comparison with Similar Compounds

4-[2-(2H-Tetrazol-5-yl)butyl]aniline can be compared with other tetrazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-[2-(2H-tetrazol-5-yl)butyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-2-9(11-13-15-16-14-11)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7,12H2,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDDAYQOCBKIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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